molecular formula C19H21N3O3S B5972535 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide CAS No. 301314-59-0

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide

Cat. No.: B5972535
CAS No.: 301314-59-0
M. Wt: 371.5 g/mol
InChI Key: QHOYTHLPKFOUHL-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide is a sulfonamide derivative containing a pyrazolone core. The compound’s 4-ethylbenzenesulfonamide moiety distinguishes it from other analogs, influencing its electronic properties, solubility, and intermolecular interactions. Crystallographic studies (e.g., ) confirm its planar amide group and hydrogen-bonded dimer formation, critical for stability and molecular recognition .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-4-15-10-12-17(13-11-15)26(24,25)20-18-14(2)21(3)22(19(18)23)16-8-6-5-7-9-16/h5-13,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOYTHLPKFOUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127490
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301314-59-0
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301314-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) or alkylamines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Amines, reduced derivatives.

  • Substitution Products: Various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolyl and sulfonamide groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the creation of materials with specific properties and applications.

Mechanism of Action

The mechanism by which N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazolyl group can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The sulfonamide group can also participate in hydrogen bonding, enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Rings

The biological and physicochemical properties of pyrazolone derivatives are highly sensitive to substituent modifications. Key comparisons include:

Compound Name Substituent Key Properties Reference
Target Compound 4-Ethylbenzenesulfonamide Moderate cytotoxicity; forms hydrogen-bonded dimers
4-Methylbenzenesulfonamide analog 4-Methylbenzenesulfonamide Similar dimerization via N–H···O bonds; lower lipophilicity
2-(2,4-Dichlorophenyl)acetamide 2,4-Dichlorophenyl Enhanced steric bulk; altered dihedral angles (80.7° vs. phenyl ring)
4-Acetylphenyl analog 4-Acetylphenyl Lowest cytotoxic activity in series; reduced electron density
4-Methoxyphenyl analog 4-Methoxyphenyl Increased electron donation; moderate activity
  • Key Insight : Bulky or electron-withdrawing groups (e.g., dichlorophenyl, acetyl) reduce bioactivity, while smaller alkyl groups (ethyl, methyl) balance lipophilicity and potency .

Core Modifications

Replacing the sulfonamide group with carboxamide or carbamate moieties significantly alters functionality:

  • Carboxamide Derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide):
    • Exhibit planar amide geometry (N–H···O hydrogen bonding) but reduced thermal stability (m.p. ~473–475 K) .
  • Carbamate Derivatives (e.g., ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate):
    • Lower melting points (253–255°C) due to flexible ethyl groups; retain antimicrobial activity .
  • Hydrazinecarbothioamide Derivatives :
    • High yields (93–97%) and elevated melting points (243–250°C), suggesting robust crystallinity .

Pharmacological Activity Comparison

Cytotoxic Activity

  • Target Compound : Moderate activity, likely due to balanced lipophilicity from the ethyl group .
  • 4-Acetylphenyl Analog : Lowest cytotoxicity in its series, attributed to steric hindrance and reduced hydrogen-bonding capacity .

Antimicrobial Potential

  • Thiophene-Cyclopenta[b]thiophene Derivatives (e.g., compound 4a in ):
    • Exhibit broad-spectrum activity (C=O and NH groups enhance target binding) .
  • Carbamate Derivatives : Effective against Gram-positive bacteria, with MIC values <10 µg/mL .

Crystallographic and Physicochemical Properties

Property Target Compound 4-Methylbenzenesulfonamide Analog Dichlorophenyl Acetamide
Melting Point 253–255°C 248–250°C 473–475 K
Hydrogen Bonding R₂²(8) dimers R₂²(8) dimers R₂²(10) dimers
Dihedral Angles 64.8° (pyrazolone vs. phenyl) 56.3° (pyrazolone vs. phenyl) 80.7° (amide vs. dichlorophenyl)
Solubility Moderate (ethyl enhances lipophilicity) Low (methyl reduces solubility) Poor (steric bulk)
  • Notable Trend: Increased steric bulk correlates with reduced solubility but enhanced thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethylbenzenesulfonamide

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